molecular formula C9H16N2OS B1270442 3-amino-N-cyclohexyl-3-thioxopropanamide CAS No. 59749-95-0

3-amino-N-cyclohexyl-3-thioxopropanamide

Cat. No. B1270442
CAS RN: 59749-95-0
M. Wt: 200.3 g/mol
InChI Key: YSSRLOJIPKHGCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-N-cyclohexyl-3-thioxopropanamide and its derivatives involves the interaction with 2-anilinomethylene derivatives of dimedone, 1,3-cyclohexanedione, and Meldrum’s acid, leading to the formation of pyrimidine-5-carboxamide derivatives. These derivatives can further undergo alkylation in alkaline medium, forming 4-(alkylthio)pyrimidine-5-carboxamide derivatives (Dotsenko et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-amino-N-cyclohexyl-3-thioxopropanamide derivatives, specifically pyrimidine-5-carboxamide derivatives, has been characterized through chemical synthesis routes. These compounds exhibit a structure that allows for further functionalization and chemical modifications, making them versatile for various chemical synthesis applications.

Chemical Reactions and Properties

Chemical reactions involving 3-amino-N-cyclohexyl-3-thioxopropanamide include its interaction with ethyl acetoacetate and α-haloketones, leading to the formation of novel pyrido[3,2-f][1,4]thiazepines. These reactions demonstrate the compound's reactivity and potential for creating complex heterocyclic compounds (Faty et al., 2011).

Scientific Research Applications

  • Synthesis of Pyrimidine-5-Carboxamide Derivatives 3-Amino-3-thioxopropanamides, including 3-amino-N-cyclohexyl-3-thioxopropanamide, react with certain derivatives to form pyrimidine-5-carboxamide derivatives. These derivatives are further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives, showing potential for diverse synthetic applications (Dotsenko et al., 2013).

  • Production of Pyrido[3,2-f][1,4]thiazepines The compound reacts with ethyl acetoacetate to form intermediates, which are then converted into novel pyrido[3,2-f][1,4]thiazepines using microwave-assisted synthesis. This method is noted for better yields and shorter reaction times compared to traditional methods (Faty, Youssef, & Youssef, 2011).

  • Flotation of Chalcopyrite Derivatives of 3-amino-N-cyclohexyl-3-thioxopropanamide are synthesized as surfactants for chalcopyrite flotation. The chemical reactivity of these surfactants indicates potential applications in mineral processing and extraction (Jia et al., 2020).

  • Antimicrobial Applications Certain derivatives show antimicrobial properties, indicating potential use in the development of new antimicrobial agents. This application highlights the compound's relevance in the field of pharmaceuticals and medicine (Singh, 2011).

  • Synthesis of Thioxo-Tetrahydropyridine Derivatives The compound is used in the synthesis of new thioxo-tetrahydropyridine derivatives via enantioselective reactions, opening possibilities for chemical and pharmaceutical research (Dyachenko, Karpov, & Feskov, 2013).

  • Catalytic Reactions and Molecular Synthesis Studies involve the use of 3-amino-N-cyclohexyl-3-thioxopropanamide in various catalytic reactions and molecular synthesis processes, demonstrating its versatility in chemical research (Various Authors, 2005-2019).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 3-amino-N-cyclohexyl-3-thioxopropanamide .

properties

IUPAC Name

3-amino-N-cyclohexyl-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSRLOJIPKHGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363466
Record name 3-amino-N-cyclohexyl-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclohexyl-3-thioxopropanamide

CAS RN

59749-95-0
Record name 3-amino-N-cyclohexyl-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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